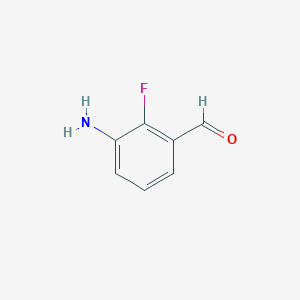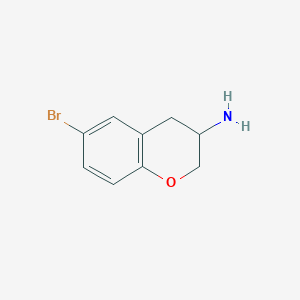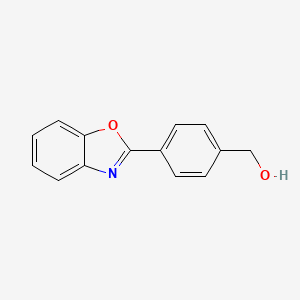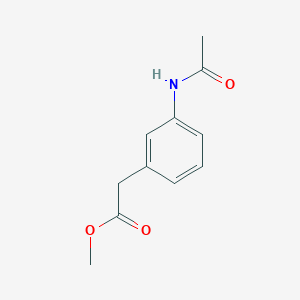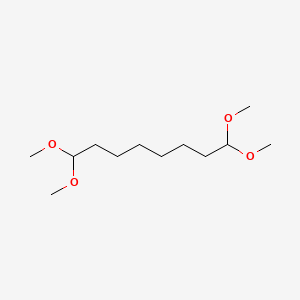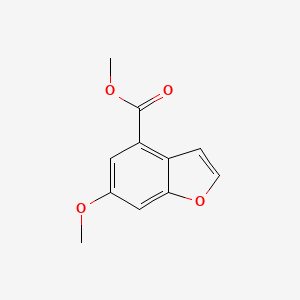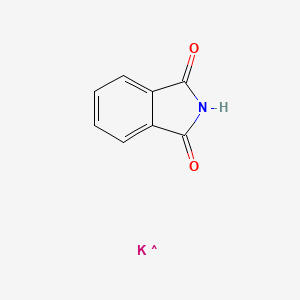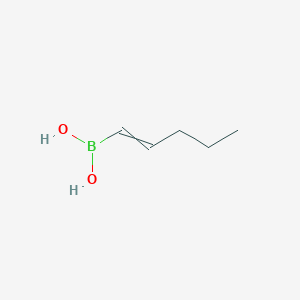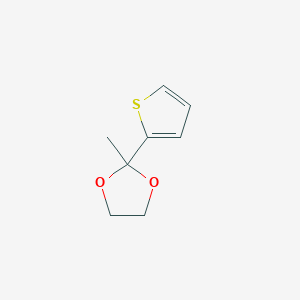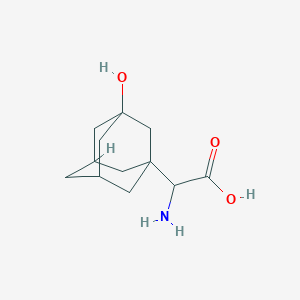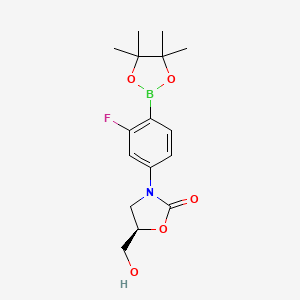![molecular formula C12H9N3 B8813785 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 779-24-8](/img/structure/B8813785.png)
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system consisting of a triazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides. This reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction can be efficiently carried out under microwave irradiation, which significantly reduces the reaction time and enhances the yield .
Industrial Production Methods
In an industrial setting, the synthesis of [1,2,4]triazolo[1,5-a]pyridines can be scaled up using similar methodologies. The use of microwave irradiation and eco-friendly conditions makes this process suitable for large-scale production, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions typically require controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, including acting as inhibitors for specific enzymes and receptors.
Industry: It is utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine, 2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2. These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-d][1,2,4]triazine: Another related compound with a triazine ring fused to the triazole ring.
Uniqueness
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific biological activities and the ability to act on multiple molecular targets. Its diverse applications in various fields make it a compound of significant interest in scientific research .
Eigenschaften
CAS-Nummer |
779-24-8 |
|---|---|
Molekularformel |
C12H9N3 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-13-11-8-4-5-9-15(11)14-12/h1-9H |
InChI-Schlüssel |
ZMVHJRCJDDSDSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

